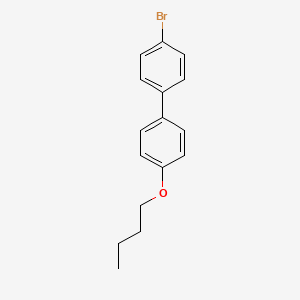

4'-Bromo-4-butoxy-biphenyl

Vue d'ensemble

Description

4'-Bromo-4-butoxy-biphenyl is a derivative of biphenyl, which is a compound with two phenyl rings connected by a single bond. The presence of a bromine atom and a butoxy group (-OC4H9) at specified positions on the biphenyl rings indicates that this compound could be of interest in various chemical applications, including the synthesis of materials for liquid crystal displays and polymerization reactions.

Synthesis Analysis

The synthesis of biphenyl derivatives, such as 4'-Bromo-4-butoxy-biphenyl, often involves halogenation reactions where a bromine atom is introduced into the biphenyl structure. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl, a related compound, was achieved by bromination of 4-hydroxybiphenyl using trifluoroacetohypobromous anhydride under the catalysis of ferric chloride, which suggests a potential pathway for synthesizing the butoxy derivative as well . Additionally, the facile synthesis of 4-Bromo-4'-vinyl biphenyl through a convenient procedure indicates that the introduction of functional groups at the para position of biphenyl is a feasible strategy .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings. The introduction of substituents such as bromine and butoxy groups can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showed that the presence of a bromine atom can lead to non-classical hydrogen bonds and π-π interactions, which could also be relevant for 4'-Bromo-4-butoxy-biphenyl .

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including polymerization and coupling reactions. The photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces resulted in the formation of polyphenylene polymer chains, demonstrating the reactivity of brominated biphenyls under certain conditions . Similarly, the synthesized 4-Bromo-4'-vinyl biphenyl was found to readily polymerize, suggesting that the 4'-Bromo-4-butoxy-biphenyl could also participate in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The presence of a bromine atom is known to increase the molecular weight and may affect the boiling and melting points of the compound. The electron attachment to 4-bromobiphenyl and the formation of long-lived molecular anions indicate that the bromine atom plays a significant role in the electronic properties of these molecules . Furthermore, the synthesis and characterization of related compounds, such as 4'-Bromobiphenyl-4-carboxylic acid, provide insights into the reactivity and stability of the brominated biphenyls, which could be extrapolated to understand the properties of 4'-Bromo-4-butoxy-biphenyl .

Applications De Recherche Scientifique

1. Ultrasound-Assisted Synthesis

A study by Harikumar and Rajendran (2014) demonstrates the use of ultrasound to assist in the synthesis of nitro aromatic ethers, which could potentially be applied to similar compounds like 4'-Bromo-4-butoxy-biphenyl. They used ultrasound in a batch reactor to enhance the reaction rate significantly (Harikumar & Rajendran, 2014).

2. Luminescence and Thermal Properties

Tang et al. (2021) studied biphenyl carbazole-based derivatives for their luminescence and thermal properties. Such studies are relevant for understanding the properties of 4'-Bromo-4-butoxy-biphenyl and its potential applications in materials science (Tang et al., 2021).

3. Polymer Synthesis

Research by Dhal (1992) on the polymerization of 4-Bromo-4′-vinyl biphenyl, a related compound, could provide insights into the polymerization potential of 4'-Bromo-4-butoxy-biphenyl. Their study focused on creating a polymer that is soluble in various organic solvents (Dhal, 1992).

4. Recyclable Organic Iodine Reagents

Moroda and Togo (2006) developed biphenyl-based recyclable trivalent iodine reagents. These findings may be applicable in reactions involving 4'-Bromo-4-butoxy-biphenyl, highlighting its potential use in organic synthesis (Moroda & Togo, 2006).

5. Emission-Tuned Nanoparticles

Fischer, Baier, and Mecking (2013) conducted research on emission-tuned nanoparticles using polyfluorene building blocks. Their work could inform the development of similar applications using 4'-Bromo-4-butoxy-biphenyl (Fischer, Baier, & Mecking, 2013).

Propriétés

IUPAC Name |

1-bromo-4-(4-butoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLBTVYITAGXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611149 | |

| Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-butoxy-biphenyl | |

CAS RN |

63619-63-6 | |

| Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)